molecular formula C10H14BrNO2S B13613026 tert-butylN-(5-bromo-4-methylthiophen-2-yl)carbamate

tert-butylN-(5-bromo-4-methylthiophen-2-yl)carbamate

Cat. No.: B13613026
M. Wt: 292.19 g/mol
InChI Key: GHIIDBWBMIRHHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-bromo-4-methylthiophen-2-yl)carbamate typically involves the reaction of 5-bromo-4-methylthiophene-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for tert-butyl N-(5-bromo-4-methylthiophen-2-yl)carbamate are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(5-bromo-4-methylthiophen-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or borane.

Major Products

    Substitution: Products include various substituted thiophenes.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include the corresponding amines.

Scientific Research Applications

tert-Butyl N-(5-bromo-4-methylthiophen-2-yl)carbamate is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(5-bromo-4-methylthiophen-2-yl)carbamate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in targeted research applications .

Properties

Molecular Formula

C10H14BrNO2S

Molecular Weight

292.19 g/mol

IUPAC Name

tert-butyl N-(5-bromo-4-methylthiophen-2-yl)carbamate

InChI

InChI=1S/C10H14BrNO2S/c1-6-5-7(15-8(6)11)12-9(13)14-10(2,3)4/h5H,1-4H3,(H,12,13)

InChI Key

GHIIDBWBMIRHHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)NC(=O)OC(C)(C)C)Br

Origin of Product

United States

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